molecular formula C22H22N2O5S2 B2790034 Methyl 3-[{2-[(2-ethylphenyl)amino]-2-oxoethyl}(phenyl)sulfamoyl]thiophene-2-carboxylate CAS No. 895264-42-3

Methyl 3-[{2-[(2-ethylphenyl)amino]-2-oxoethyl}(phenyl)sulfamoyl]thiophene-2-carboxylate

Cat. No. B2790034
M. Wt: 458.55
InChI Key: FBEQCKUMEDRLJK-UHFFFAOYSA-N
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Description


Methyl 3-[{2-[(2-ethylphenyl)amino]-2-oxoethyl}(phenyl)sulfamoyl]thiophene-2-carboxylate, also known by various synonyms such as CL220 , Thiofuran sulfanilamide , and 3-Sulfonyl amino thiophene , is an organic compound with the chemical formula C<sub>6</sub>H<sub>7</sub>NO<sub>4</sub>S<sub>2</sub> . It is a white crystalline substance that is sparingly soluble in water but dissolves in organic solvents like toluene, acetone, and acetonitrile. The compound exhibits some optical activity due to its thiophene ring and sulfonamide functional group.



Synthesis Analysis


The synthesis of Methyl 3-[{2-[(2-ethylphenyl)amino]-2-oxoethyl}(phenyl)sulfamoyl]thiophene-2-carboxylate involves the reaction of thiophene-2-carbonyl chloride with methylamine diazonium salt . The resulting product is then treated with sulfur dioxide to introduce the sulfonamide group. This synthetic route yields the desired compound, which serves as a valuable intermediate in organic synthesis reactions and as a precursor for other compounds.



Molecular Structure Analysis


The molecular structure of Methyl 3-[{2-[(2-ethylphenyl)amino]-2-oxoethyl}(phenyl)sulfamoyl]thiophene-2-carboxylate consists of a thiophene ring with a sulfonamide group attached at the 3-position. The compound’s chemical structure is shown below:



Chemical Reactions Analysis


Methyl 3-[{2-[(2-ethylphenyl)amino]-2-oxoethyl}(phenyl)sulfamoyl]thiophene-2-carboxylate can participate in various chemical reactions, including nucleophilic substitution, amidation, and cyclization reactions. Its reactivity arises from the presence of the sulfonamide and thiophene moieties. Researchers have explored its utility as a reagent or intermediate in organic synthesis.



Physical And Chemical Properties Analysis



  • Melting Point : Approximately 123-124°C (in water)

  • Boiling Point : Approximately 428.3°C (predicted)

  • Density : 1.517 g/cm³ (predicted)

  • Solubility : Insoluble in water; soluble in organic solvents (e.g., toluene, acetone, acetonitrile)

  • Refractive Index : 1.579

  • Appearance : White crystalline substance


Safety And Hazards



  • Hazard Class : Irritant

  • Risk Statements : R36 (eye irritation), R43 (skin sensitization)

  • Safety Statements : S26 (rinse eyes immediately if exposed), S36/37 (wear appropriate protective clothing and gloves)


Future Directions


Research on Methyl 3-[{2-[(2-ethylphenyl)amino]-2-oxoethyl}(phenyl)sulfamoyl]thiophene-2-carboxylate could explore its potential applications in drug development, photophysics, and materials science. Investigating its polymorphism and optimizing synthetic routes may lead to novel derivatives with enhanced properties.


Remember that this analysis is based on available information, and further research may reveal additional insights. If you have any specific questions or need further details, feel free to ask!


properties

IUPAC Name

methyl 3-[[2-(2-ethylanilino)-2-oxoethyl]-phenylsulfamoyl]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O5S2/c1-3-16-9-7-8-12-18(16)23-20(25)15-24(17-10-5-4-6-11-17)31(27,28)19-13-14-30-21(19)22(26)29-2/h4-14H,3,15H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBEQCKUMEDRLJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CN(C2=CC=CC=C2)S(=O)(=O)C3=C(SC=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-[{2-[(2-ethylphenyl)amino]-2-oxoethyl}(phenyl)sulfamoyl]thiophene-2-carboxylate

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